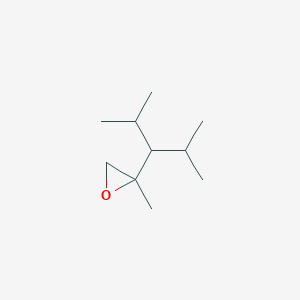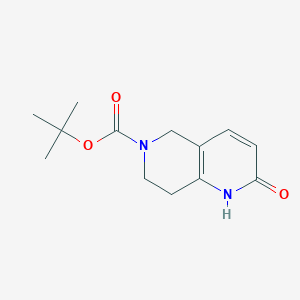
3-Fluoro-2-nitrophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-nitrophenylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block for the synthesis of complex organic molecules and has been used in various chemical reactions.
Applications De Recherche Scientifique
Sensing Applications
3-Fluoro-2-nitrophenylboronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems .
Biological Labelling
The compound’s reactivity with diols also allows it to be used in biological labelling. It can be used to tag biomolecules, which is essential for tracking and analyzing biological processes .
Protein Manipulation and Modification
In the field of proteomics, 3-Fluoro-2-nitrophenylboronic acid plays a role in protein manipulation and modification. This is particularly important for understanding protein function and for the development of new therapeutic strategies .
Separation Technologies
Boronic acids are employed in separation technologies due to their selective binding properties3-Fluoro-2-nitrophenylboronic acid can be used to separate and purify biological molecules, which is vital for analytical and preparative purposes .
Development of Therapeutics
The interaction of boronic acids with various biomolecules has led to their use in the development of therapeutics3-Fluoro-2-nitrophenylboronic acid could be involved in creating new drugs, especially those targeting enzymatic pathways .
Fluorescent Boron-Sensor Development
This compound is instrumental in the development of fluorescent sensors for boronic acid-containing compounds. Such sensors are crucial for the detection and analysis of boron-based pharmaceuticals .
Mécanisme D'action
Target of Action
The primary target of 3-Fluoro-2-nitrophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as 3-Fluoro-2-nitrophenylboronic acid) is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds
Action Environment
The action of 3-Fluoro-2-nitrophenylboronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound is known for its mild and functional group tolerant reaction conditions, making it environmentally benign .
Propriétés
IUPAC Name |
(3-fluoro-2-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXCXIXLGJBJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)

![1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928841.png)
![1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2928843.png)



![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2928848.png)

![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)

![6,6-dimethyl-9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2928856.png)
